molecular formula C10H10F3N5O2 B1373681 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate CAS No. 1240529-08-1

2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate

Cat. No. B1373681
M. Wt: 289.21 g/mol
InChI Key: GKIBCPSFHGCSCS-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate” is a chemical compound with the molecular formula C10H10F3N5O2 . It is a type of anthranilic diamide containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine . The key intermediate, ethyl 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine-2-carboxylate, was synthesized by applying microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound was identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The molecular weight of the compound is 289.21 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the application of microwave irradiation to synthesize the key intermediate . Further details about the specific chemical reactions involved in the synthesis are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.21 and a molecular formula of C10H10F3N5O2 . Further details about the physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of compounds related to 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate involves complex processes like cyclization and rearrangement. For instance, a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized using a cyclization method involving Ni(NO3)2. This process resulted in molecules forming inversion dimers and layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Derivatives

  • Various derivatives of triazolopyrimidines, which are structurally related to the target compound, have been synthesized and investigated. For example, the heterocyclization of certain thiosemicarbazides led to the formation of dimethyl-triazolopyrimidines, showcasing the versatility of these compounds in chemical synthesis (Vas’kevich et al., 2006).

Application in Agrochemistry

  • Triazolopyrimidine derivatives have shown promise in agrochemical applications. For instance, certain acetohydrazone-containing triazolopyrimidine derivatives exhibited notable fungicidal activities, making them potential candidates for agricultural use (Chen et al., 2009). Another study designed and synthesized compounds with herbicidal activities, further highlighting the agrochemical potential of these derivatives (Guo-xiang, 2009).

Medicinal Chemistry and Antiproliferative Activity

  • In medicinal chemistry, platinum(IV) complexes with triazolopyrimidine analogs, including 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have been studied for their antiproliferative activity. These complexes showed varying levels of cytotoxic activity against human cell lines, indicating potential in cancer treatment research (Łakomska et al., 2008).

Photocleavage and DNA Interaction

  • Triazolopyrimidine derivatives have been investigated for their DNA photocleavage activity. This suggests a potential application in understanding and manipulating DNA structures, which can be crucial in medical research and biotechnology (Sharma et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The versatility of the 1,2,4-triazolo [1,5-a]pyrimidine scaffold suggests potential for diverse applications in drug design .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O2/c1-5-3-6(2)18-8(14-5)15-7(17-18)16-9(19)20-4-10(11,12)13/h3H,4H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIBCPSFHGCSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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